![molecular formula C3H6N4O B2561368 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22244-57-1](/img/structure/B2561368.png)

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

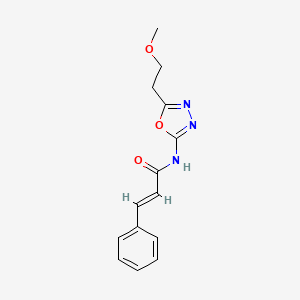

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are present in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of extensive research. Various routes have been utilized for their synthesis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen .Physical and Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .Scientific Research Applications

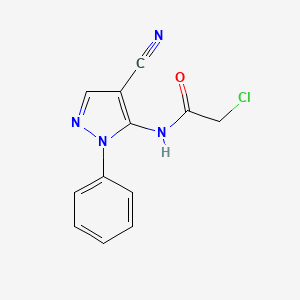

Antimicrobial and Antioxidant Properties

One study explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds in combating microbial infections. These derivatives were found to possess good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). Another study focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. These activities were compared with standard antioxidants, revealing some of the synthesized compounds to possess significant antioxidant properties, which could have implications for their use in medicinal chemistry (Yüksek, H., Koca, E., Gürsoy-Kol, Ö., Akyıldırım, O., & Çelebier, M., 2015).

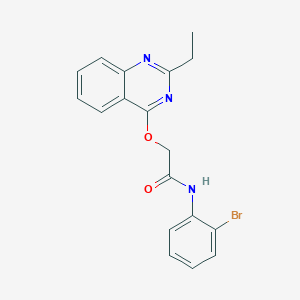

Corrosion Inhibition

The derivatives of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one have been studied for their corrosion inhibition properties as well. A comparative study on mild steel corrosion in hydrochloric acid solution showed that triazole derivatives act as efficient inhibitors, preventing metal corrosion effectively. This research underscores the potential of these compounds in industrial applications, particularly in protecting metals from corrosive environments (Hassan, H., Abdelghani, E., & Amin, M., 2007).

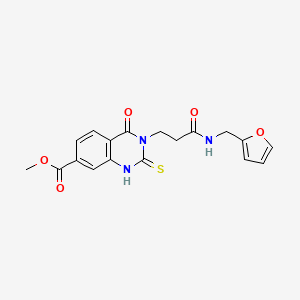

Synthesis and Characterization of Complexes

The chemical versatility of this compound allows for the synthesis of various complexes and derivatives with potential applications in pharmacology and materials science. For example, Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base derived from this compound have been synthesized and characterized. These studies provide valuable insights into the structural and electronic properties of these complexes, contributing to our understanding of their potential uses in various fields (Sancak, K., Er, M., Ünver, Y., Yıldırım, M., Değirmencioğlu, I., & Serbest, K., 2007).

Pharmaceutical Applications

The exploration of this compound derivatives in pharmaceutical research has led to the identification of compounds with notable biological activities. For instance, certain derivatives have shown potential as novel antiasthmatic agents, inhibiting eosinophilia in experimental models. These findings indicate the promise of these compounds in developing new treatments for chronic asthma and other inflammatory diseases (Naito, Y., Akahoshi, F., Takeda, S., Okada, T., Kajii, M., Nishimura, H., Sugiura, M., Fukaya, C., & Kagitani, Y., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-amino-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHELAEITSNOMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2561289.png)

![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)

![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)